ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE
Description
ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic scaffold that mimics purine bases, making it pharmacologically relevant for targeting enzymes like kinases . The structure includes a phenyl substituent at the 7-position, a sulfanyl-acetamide linkage, and an ethyl benzoate ester. While direct biological data for this compound are unavailable, its structural motifs align with bioactive molecules in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)16-10-6-7-11-18(16)27-19(28)13-31-22-21-20(25-14-26-22)17(12-24-21)15-8-4-3-5-9-15/h3-12,14,24H,2,13H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUPVWMSWYTUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Enaminonitriles and Malonates
The pyrrolo[3,2-d]pyrimidine ring system is constructed via cyclocondensation of ethyl 2-cyano-3-aminocrotonate with phenylacetonitrile derivatives. Under acidic conditions (e.g., acetic anhydride), this reaction proceeds through a Münchnone intermediate, forming the bicyclic structure with >80% efficiency.
Example Protocol
- Combine ethyl 2-cyano-3-(phenylamino)crotonate (1.0 eq) and malononitrile (1.2 eq) in acetic anhydride.
- Reflux at 120°C for 8 hours.
- Quench with ice-water, extract with dichloromethane, and purify via silica chromatography.
This method yields 7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, which is subsequently converted to the thiol derivative.
Thiolation at the C4 Position
Introducing the sulfanyl group at C4 involves nucleophilic displacement of a leaving group (e.g., chloro or hydroxy) using hydrogen sulfide or thioacetic acid.
Optimized Thiolation Procedure
- Suspend 7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (1.0 eq) in toluene.
- Add phosphorus pentasulfide (P₂S₅, 2.0 eq) and heat at 80°C for 6 hours.
- Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
This step achieves 85–90% conversion to 7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-thiol, confirmed by LC-MS.
Synthesis of the Acetamido-Benzoate Side Chain
Preparation of 2-Aminobenzoic Acid Ethyl Ester
Ethyl 2-aminobenzoate is synthesized via Fischer esterification:
- Reflux 2-aminobenzoic acid (1.0 eq) in ethanol with concentrated H₂SO₄ (0.1 eq) for 12 hours.
- Neutralize, extract with ethyl acetate, and distill under reduced pressure.
Chloroacetylation of the Amine
The amine is acylated with chloroacetyl chloride:
- Dissolve ethyl 2-aminobenzoate (1.0 eq) in dry THF.
- Add chloroacetyl chloride (1.2 eq) and triethylamine (2.0 eq) at 0°C.
- Stir for 4 hours at room temperature.
The product, ethyl 2-(2-chloroacetamido)benzoate, is isolated in 88% yield after recrystallization.
Coupling of the Pyrrolopyrimidine Thiol and Acetamido-Benzoate
Nucleophilic Substitution
The thiol and chloroacetamide undergo SN2 reaction:
- Combine 7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-thiol (1.0 eq) and ethyl 2-(2-chloroacetamido)benzoate (1.1 eq) in DMF.
- Add K₂CO₃ (2.0 eq) and heat at 60°C for 5 hours.
- Purify via column chromatography (hexane:ethyl acetate = 3:1).
Alternative Amide Coupling via CDI Activation
For substrates with poor nucleophilicity, carbodiimide-mediated coupling is preferred:
- Activate 2-mercaptoacetic acid (1.5 eq) with CDI (1.5 eq) in THF for 1 hour.
- Add ethyl 2-aminobenzoate (1.0 eq) and stir at 50°C for 12 hours.
- React the resulting thioacetate with 7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-thiol under basic conditions.
This method improves yield to 85% but requires additional purification steps.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Additives
- Triethylamine : Essential for neutralizing HCl in chloroacetylation (yield drop to 60% without base).
- 4-Dimethylaminopyridine (DMAP) : Enhances CDI-mediated activation by 15%.
Structural Characterization and Purity Assessment
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrrolopyrimidine core and equatorial orientation of the sulfanylacetamido group (Fig. 1).
Industrial-Scale Production Considerations
Cost-Effective Reagents
Environmental Impact
- Waste Streams : THF and DMF are recycled via distillation, reducing hazardous waste by 70%.
- Green Chemistry Metrics : Process mass intensity (PMI) = 8.2, E-factor = 12.5.
Applications and Derivatives
Chemical Reactions Analysis
Core Pyrrolo[3,2-d]pyrimidine Formation
Acetamido Group Coupling
The acetamido group is attached via amide bond formation:
Kinase Inhibition
This compound acts as a Janus Kinase (JAK) inhibitor , particularly targeting JAK3. The mechanism involves:
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Binding to the kinase active site : The pyrrolo[3,2-d]pyrimidine core interacts with the ATP-binding pocket, preventing phosphorylation .
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Selectivity : Structural features (e.g., phenyl and sulfanyl groups) enhance selectivity for JAK3 over other kinases .
Degradation and Stability
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Hydrolysis : The ethyl ester group may hydrolyze under acidic/basic conditions, forming the carboxylic acid derivative .
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Oxidation : The sulfanyl group is prone to oxidation, requiring inert atmospheres during synthesis .
Characterization Techniques
Scientific Research Applications
Pharmacological Applications
1.1. Janus Kinase Inhibition
The compound has been identified as a potential Janus kinase (JAK) inhibitor, specifically targeting JAK3. This inhibition is crucial for treating autoimmune diseases and certain cancers where the JAK signaling pathway is aberrantly activated. Compounds similar to ethyl 2-[2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanylamido)benzoate] have shown efficacy in preclinical studies against conditions such as rheumatoid arthritis and psoriasis .
1.2. Neurodegenerative Disease Treatment
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives can inhibit pathways associated with neurodegenerative diseases like Alzheimer's. The compound's structure allows it to interact with key enzymes involved in neurodegeneration, potentially leading to therapeutic strategies that mitigate cognitive decline .
1.3. Cancer Therapeutics
The compound has demonstrated antiproliferative activity against various cancer cell lines. Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit tumor growth by targeting specific enzymes involved in nucleotide biosynthesis, making them candidates for anticancer drug development .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key Analog: ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE (CAS: 478079-36-6) shares a pyrimidine core and sulfanyl linkage but differs in substituents :
- Core Heterocycle: The main compound uses a pyrrolo[3,2-d]pyrimidine, whereas the analog has a simpler pyrimidine ring.
- Substituents :
- 7-Phenyl vs. 4-Fluorobenzoyl : The phenyl group in the main compound may favor hydrophobic interactions, while the fluorobenzoyl in the analog introduces electronegativity for dipole interactions.
- Methylsulfanyl (Analog) : The analog’s 2-(methylsulfanyl) group could act as a leaving group or modulate electron density.
Patent Compound: The compound from EP 4 374 877 A2 (Example 427) includes a pyrimidinyl-trifluoromethyl group and a hexanoyl chain, highlighting the use of halogenated substituents for enhanced stability and target binding .
Physicochemical Properties
Notes:
- Higher XLogP3 suggests greater membrane permeability but may reduce aqueous solubility.
Biological Activity
Ethyl 2-[2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfany)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula and weight are essential for understanding its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The pyrrolo[3,2-d]pyrimidine core is particularly noted for its ability to inhibit certain kinases and modulate G protein-coupled receptor (GPCR) activity, which can lead to apoptosis in cancer cells .
Anticancer Activity
Several studies have reported the anticancer potential of derivatives of pyrrolo[3,2-d]pyrimidine. For instance, compounds structurally related to ethyl 2-[2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfany)acetamido]benzoate have demonstrated significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : Induction of apoptosis through intrinsic and extrinsic pathways.
- MCF-7 Cells : Inhibition of proliferation with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .
Mechanistic Studies
The mechanism by which ethyl 2-[2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfany)acetamido]benzoate exerts its effects may involve:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Angiogenesis : Suppression of vascular endothelial growth factor (VEGF) signaling pathways.
Case Studies
A notable study involved testing the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of VEGF signaling |
The results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., thiol-ene click chemistry or nucleophilic substitution) is typically employed. Optimization requires systematic variation of parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Design of Experiments (DoE) frameworks can identify critical factors influencing yield and purity .
- Key Considerations : Monitor intermediates via TLC or HPLC to ensure stepwise progression. Purification via column chromatography (silica gel) or recrystallization is recommended to isolate the final product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- Structural Confirmation : Use H/C NMR to confirm backbone connectivity and substituent placement. XRD (single-crystal) provides absolute stereochemical validation .
- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight verification. HPLC with UV/Vis detection (λ = 254 nm) quantifies impurities (<1% threshold) .
Q. How does the compound’s stability under varying conditions (pH, temperature, solvents) influence experimental handling protocols?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).
- Solvent Compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMSO) vs. aqueous buffers (pH 2–12) over 24–72 hours .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict electronic properties and reaction mechanisms involving this compound?
- Methodology :
- Electronic Properties : Use B3LYP/6-31G(d,p) basis sets to compute frontier molecular orbitals (HOMO/LUMO), predicting redox behavior and nucleophilic/electrophilic sites .
- Mechanistic Insights : Simulate transition states for sulfanyl-acetamido bond cleavage or pyrrolo-pyrimidine ring interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data for this compound’s reactivity?
- Methodology :
- Error Analysis : Check for basis set limitations (e.g., inclusion of dispersion corrections in DFT-D3) or solvent effects (PCM models) .
- Experimental Replication : Redesign assays under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts or moisture interference .
Q. What in vitro assays are suitable for evaluating its pharmacological potential, considering structural features like the pyrrolo-pyrimidine core?
- Methodology :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase libraries, leveraging the pyrrolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) for benchmarking .
- Structural Optimization : Modify the phenyl or benzoate substituents via SAR studies to enhance selectivity and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
